Cas no 187085-97-8 (1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine)
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
- (RS)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine
- Benzenemethanamine, a-methyl-3,5-bis(trifluoromethyl)-
- PC9791
- 1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine
- (RS)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine min
- 3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine 97+%
- 3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine 97% min
- 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
- 3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine
- PFVWEAYXWZFSSK-UHFFFAOYSA-N
- ST24037159
- alpha-[3,5-bis(trifluoromethyl)phenyl]ethylamine
- A805741
- 3,5-Bis(trifluoromethyl)-
- PS-11100
- 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-amine
- SCHEMBL1492761
- FT-0688892
- AKOS005943604
- Y11265
- 187085-97-8
- MFCD04038875
- 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine
- FT-0643073
- EN300-1932571
- DTXSID70381994
- C10H9F6N
- CS-0119398
- DL-AMPHETAMINESULFATE--DEASCHEDULEIIITEM
- MFCD03093013
- DB-328472
- DB-041872
- MFCD03093012
- SY383073
- SY109915
- (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
-
- MDL: MFCD04038875
- Inchi: 1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3
- InChI Key: PFVWEAYXWZFSSK-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(F)(F)F)C=C(C=1)C(C)N)(F)F
Computed Properties
- Exact Mass: 257.06400
- Monoisotopic Mass: 257.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 2.9
Experimental Properties
- Density: 1.327
- Boiling Point: 168.9°Cat760mmHg
- Flash Point: 66.3°C
- PSA: 26.02000
- LogP: 4.44420
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120607-5g |
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine |
187085-97-8 | 95% | 5g |
$704.52 | 2023-09-02 | |
| TRC | T901343-50mg |
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine |
187085-97-8 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T901343-100mg |
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine |
187085-97-8 | 100mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T901343-500mg |
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine |
187085-97-8 | 500mg |
$ 275.00 | 2022-06-02 | ||
| Apollo Scientific | PC9791-250mg |
3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine |
187085-97-8 | 95% | 250mg |
£55.00 | 2024-07-28 | |
| Apollo Scientific | PC9791-1g |
3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine |
187085-97-8 | 95% | 1g |
£250.00 | 2025-07-04 | |
| Apollo Scientific | PC9791-5g |
3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine |
187085-97-8 | 95% | 5g |
£996.00 | 2025-07-04 | |
| eNovation Chemicals LLC | D575321-10g |
1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHANAMINE |
187085-97-8 | 95% | 10g |
$580 | 2024-05-24 | |
| Enamine | EN300-1932571-0.05g |
1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine |
187085-97-8 | 0.05g |
$107.0 | 2023-09-17 | ||
| Enamine | EN300-1932571-0.1g |
1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine |
187085-97-8 | 0.1g |
$112.0 | 2023-09-17 |
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Related Literature
-
Nilesh Jain,Ravi B. Patel,Ashutosh V. Bedekar RSC Adv. 2015 5 45943
Additional information on 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
Introduction to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (CAS No. 187085-97-8)
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, identified by its Chemical Abstracts Service (CAS) number 187085-97-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of trifluoromethyl groups, which are known for their ability to enhance metabolic stability and binding affinity in drug candidates. The structural motif of this amine derivative, featuring a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, makes it a promising candidate for further exploration in the development of novel therapeutic agents.
The trifluoromethyl moiety is a key feature in modern drug design due to its ability to modulate pharmacokinetic properties such as lipophilicity, solubility, and metabolic resistance. In particular, the introduction of fluorine atoms into aromatic rings often leads to improved pharmacological profiles, including increased bioavailability and prolonged half-life. This has made compounds containing trifluoromethyl groups widely studied and utilized in the pharmaceutical industry. The amine functional group in 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine provides a reactive site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural features like the trifluoromethyl substituents influence the interactions between molecules and biological targets. Studies have demonstrated that the electron-withdrawing nature of fluorine atoms can enhance binding affinity by stabilizing positive charges or improving fit within binding pockets. This principle has been applied to various drug classes, including kinase inhibitors and antiviral agents. The 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine structure, with its optimized substitution pattern, presents an intriguing scaffold for designing molecules with enhanced therapeutic potential.
In the context of medicinal chemistry, the synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The presence of sensitive functional groups necessitates careful optimization to minimize side reactions. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are commonly employed in its preparation. The development of efficient synthetic routes is crucial for scalability and cost-effectiveness in pharmaceutical applications.
One of the most compelling aspects of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is its potential as a building block for more complex drug candidates. Researchers have explored its utility in generating derivatives with specific biological activities by appending different pharmacophores or modifying existing functional groups. For instance, appending heterocyclic rings or other bioactive moieties can lead to compounds with enhanced target specificity or improved pharmacokinetic properties. Such modifications are often guided by structure-activity relationship (SAR) studies, which help refine the molecular structure for optimal efficacy.
The pharmaceutical industry has shown increasing interest in fluorinated compounds due to their favorable pharmacological properties. The trifluoromethyl group is particularly valued for its ability to increase metabolic stability by resisting oxidative degradation. This characteristic is especially important for drugs that require longer durations of action or exposure to metabolic enzymes. Additionally, fluorine atoms can influence drug distribution and excretion pathways, further contributing to improved therapeutic outcomes. The 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine molecule exemplifies these advantages and serves as a valuable starting point for developing next-generation therapeutics.
Recent studies have also highlighted the role of computational methods in predicting the biological activity of fluorinated compounds like 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine. Advanced algorithms can simulate molecular interactions with biological targets, providing insights into potential binding modes and affinity predictions. These computational tools complement experimental approaches by allowing rapid screening of virtual libraries before synthesizing physical samples. This integration of computational chemistry with traditional synthetic methodologies has accelerated the discovery process in drug development.
The versatility of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine extends beyond its use as a synthetic intermediate; it also holds promise as an active pharmaceutical ingredient (API). Preliminary studies suggest that derivatives based on this scaffold may exhibit potent activity against various diseases, including cancer and infectious disorders. For example, modifications aimed at enhancing DNA intercalation or inhibiting specific enzymatic pathways could yield novel treatments with significant clinical benefits. Further investigation into its biological profile will be essential to unlock its full therapeutic potential.
The chemical synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine requires expertise in both organic chemistry and fluorine chemistry due to the complexity introduced by the trifluoromethyl groups. Specialized equipment and reagents are often necessary to achieve high yields while maintaining purity standards required for pharmaceutical applications. Collaborative efforts between academic researchers and industrial chemists have led to innovative synthetic strategies that address these challenges effectively.
In conclusion,1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (CAS No. 187085-97-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The presence of multiple trifluoromethyl substituents enhances its suitability for drug development by improving metabolic stability and binding affinity against biological targets. As research continues to uncover new synthetic methods and computational tools, this compound will remain at forefrontof medicinal chemistry innovation, contributing to the discovery of novel treatments for diverse diseases.
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